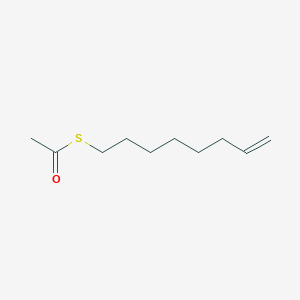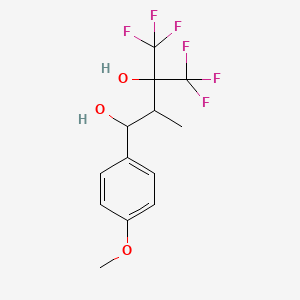
1,3-BUTANEDIOL, 1-(p-ANISYL)-2-METHYL-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, anisyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Anisyl Intermediate: The synthesis begins with the preparation of the anisyl intermediate through the reaction of anisole with a suitable electrophile under controlled conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Formation of the Butanediol Backbone: The butanediol backbone is constructed through a series of reactions, including aldol condensation and reduction steps, to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of various substituents onto the aromatic ring, leading to derivatives with different functional groups.
Scientific Research Applications
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- involves interactions with specific molecular targets and pathways. The compound’s
Properties
CAS No. |
34848-35-6 |
|---|---|
Molecular Formula |
C13H14F6O3 |
Molecular Weight |
332.24 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C13H14F6O3/c1-7(11(21,12(14,15)16)13(17,18)19)10(20)8-3-5-9(22-2)6-4-8/h3-7,10,20-21H,1-2H3 |
InChI Key |
CPGVZBGRVUGICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
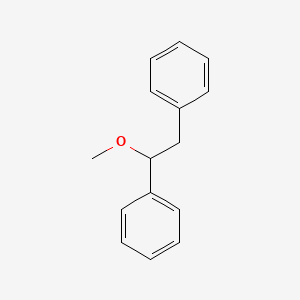
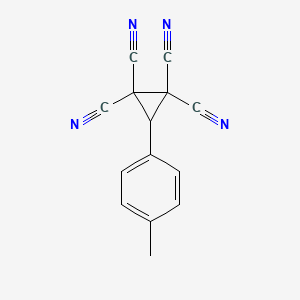
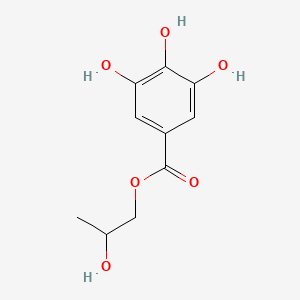
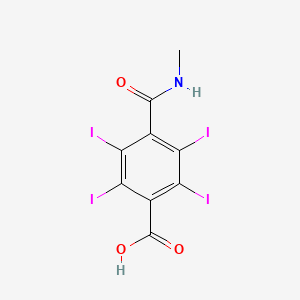
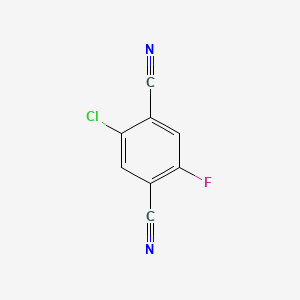
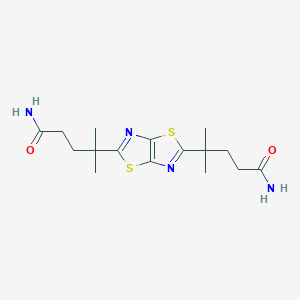
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
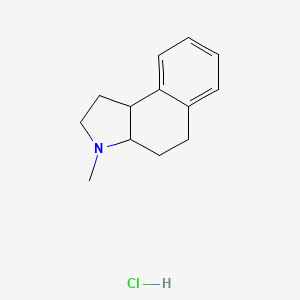
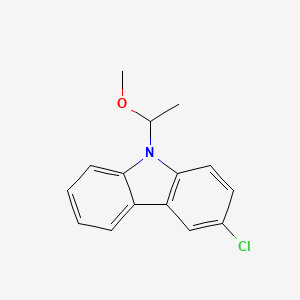
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)


